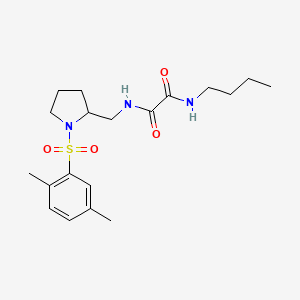

N1-butyl-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-butyl-N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O4S/c1-4-5-10-20-18(23)19(24)21-13-16-7-6-11-22(16)27(25,26)17-12-14(2)8-9-15(17)3/h8-9,12,16H,4-7,10-11,13H2,1-3H3,(H,20,23)(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBSFFZPHGWGFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=C(C=CC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-butyl-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes:

Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.

Attachment of the Dimethylphenyl Sulfonyl Group: The dimethylphenyl sulfonyl group is introduced via a sulfonylation reaction, typically using sulfonyl chloride and a base.

Formation of the Oxalamide Backbone: The oxalamide backbone is formed through an amidation reaction, where the amine group of the pyrrolidine intermediate reacts with oxalyl chloride.

Final Coupling Reaction: The final step involves coupling the butyl group to the oxalamide backbone, completing the synthesis of the compound.

Industrial Production Methods

Industrial production of N1-butyl-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-butyl-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products Formed

Sulfoxides and Sulfones: Formed through oxidation reactions.

Sulfides: Formed through reduction reactions.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N1-butyl-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-butyl-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is known to:

Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.

Modulate Receptor Activity: Interact with cellular receptors, altering their signaling pathways.

Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

N1-butyl-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide can be compared with other similar compounds, such as:

N1-butyl-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)acetamide: Similar structure but with an acetamide group instead of an oxalamide group.

N1-butyl-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide: Contains a benzamide group instead of an oxalamide group.

N1-butyl-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)carbamate: Features a carbamate group instead of an oxalamide group.

The uniqueness of N1-butyl-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

N1-butyl-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique molecular structure and potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of N1-butyl-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is , with a molecular weight of approximately 409.55 g/mol. The compound features a sulfonyl group attached to a pyrrolidine ring, which is further linked to an oxalamide moiety. This structural arrangement enhances its biological reactivity and specificity towards certain molecular targets within biological systems .

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. The sulfonyl group enhances binding interactions, potentially leading to the inhibition or modulation of enzymatic activities. The pyrrolidine ring contributes to the compound's binding affinity and specificity, while the oxalamide moiety aids in stability and solubility in biological environments .

Binding Affinity Studies

Studies have utilized various techniques to investigate the binding affinity of N1-butyl-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide with different biological targets. These include:

- Surface Plasmon Resonance (SPR) : To measure real-time binding interactions.

- Isothermal Titration Calorimetry (ITC) : To assess thermodynamic parameters of binding.

- Molecular Docking Studies : To predict the binding orientation and affinity towards target proteins.

These investigations are crucial for understanding the mechanism of action and optimizing the compound for therapeutic applications .

Antimicrobial Properties

N1-butyl-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide has demonstrated antimicrobial activity against various bacterial strains. In vitro studies have shown significant inhibition against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These results indicate that the compound possesses potent bactericidal properties .

Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects against various cancer cell lines. Preliminary results suggest that it exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 12 |

The selectivity index indicates a promising therapeutic window for potential anticancer applications .

Case Studies

Several studies have explored the biological activity of compounds structurally similar to N1-butyl-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide:

- Study on Sulfonamide Derivatives : Research indicated that sulfonamide derivatives exhibit significant antibacterial activity due to their ability to inhibit bacterial folate synthesis pathways.

- Pyrrolidine-Based Compounds : Investigations into pyrrolidine-based compounds have shown promising results in modulating neurotransmitter systems, suggesting potential applications in neuropharmacology.

- Oxalamide Moieties : Compounds containing oxalamide groups have been noted for their stability and solubility, enhancing their bioavailability in pharmacological applications.

These studies underline the potential of N1-butyl-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide as a multifaceted therapeutic agent .

Q & A

Basic: What are the recommended synthetic routes and purification methods for N1-butyl-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide?

Methodological Answer:

The synthesis typically involves a multi-step process:

Sulfonamide Formation : React 2,5-dimethylbenzenesulfonyl chloride with pyrrolidine derivatives under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate .

Oxalamide Linkage : Couple the intermediate with oxalyl chloride and butylamine derivatives in a stepwise manner, using polar aprotic solvents (e.g., DMF or THF) to facilitate nucleophilic substitution .

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) to achieve >95% purity. Monitor reaction progress via TLC and confirm purity via HPLC .

Basic: How can researchers structurally characterize this compound and validate its identity?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the butyl chain (δ ~0.8–1.5 ppm), sulfonyl group (δ ~7.5–8.0 ppm for aromatic protons), and oxalamide protons (δ ~8.5–9.0 ppm) .

- Mass Spectrometry (HRMS) : Verify the molecular ion peak at m/z 463.98 (calculated for CHClNOS) and fragmentation patterns consistent with the sulfonyl-pyrrolidine moiety .

- X-ray Crystallography : Resolve the stereochemistry of the pyrrolidine ring and confirm spatial arrangement of substituents .

Basic: What preliminary biological assays are suitable for evaluating its activity?

Methodological Answer:

Initial screening should include:

- Antimicrobial Susceptibility Testing : Perform agar diffusion assays (e.g., against Staphylococcus aureus or Candida albicans) at concentrations of 50–200 µg/mL, with zone-of-inhibition measurements .

- Enzyme Inhibition Studies : Test against serine proteases or kinases using fluorogenic substrates (e.g., IC determination via kinetic assays at pH 7.4) .

- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess viability at 24–48 hours .

Advanced: How can researchers elucidate the mechanism of action for this compound?

Methodological Answer:

Mechanistic studies require:

- Target Identification : Perform pull-down assays with biotinylated analogs or use affinity chromatography coupled with LC-MS/MS to identify binding proteins .

- Kinetic Analysis : Conduct time-dependent enzyme inhibition assays (e.g., progress curves for proteases) to distinguish between competitive/non-competitive inhibition .

- Cellular Pathway Mapping : Use RNA-seq or phosphoproteomics to identify downstream signaling pathways affected by treatment .

Advanced: What strategies are effective for Structure-Activity Relationship (SAR) studies?

Methodological Answer:

SAR approaches include:

- Substituent Variation : Synthesize analogs with modified aryl sulfonyl groups (e.g., replacing 2,5-dimethylphenyl with halogenated or methoxy-substituted rings) to assess impact on bioactivity .

- Bioisosteric Replacement : Replace the pyrrolidine ring with piperidine or morpholine derivatives to evaluate steric and electronic effects .

- Activity Cliff Analysis : Compare IC values of analogs (see example table below) to identify critical functional groups .

| Substituent on Pyrrolidine | Aryl Group Modification | IC (nM) |

|---|---|---|

| 2,5-Dimethylphenylsulfonyl | None (Parent Compound) | 120 |

| 4-Chlorophenylsulfonyl | None | 85 |

| 2,5-Dimethylphenylsulfonyl | Pyridin-4-ylmethyl | 220 |

Advanced: How can computational modeling guide target prediction and binding mode analysis?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into known protein active sites (e.g., HIV-1 protease or EGFR kinase). Prioritize targets with docking scores <−8 kcal/mol .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., hydrogen bonds with sulfonyl oxygen) .

- Pharmacophore Modeling : Generate 3D pharmacophores using MOE to align with known inhibitors and validate via overlay analysis .

Advanced: How should researchers address contradictory data in biological activity assays?

Methodological Answer:

Resolve discrepancies through:

- Assay Replication : Repeat experiments with standardized protocols (e.g., fixed incubation times, solvent controls) to rule out technical variability .

- Structural Verification : Re-analyze compound purity (via HPLC) and confirm stereochemistry (via CD spectroscopy) to ensure batch consistency .

- Orthogonal Assays : Cross-validate results using complementary methods (e.g., SPR for binding affinity if enzyme assays show inconsistency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.